molecular formula C18H20N2O B2946600 4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-48-0

4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

Cat. No.: B2946600
CAS No.: 251097-48-0
M. Wt: 280.371
InChI Key: WSRPJNIWZJGTDS-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a chemical compound characterized by its complex molecular structure, which includes a pyrrolidine ring and a benzene ring with a methyl group and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring and the subsequent introduction of the phenyl and carboxamide groups. Common synthetic routes include:

  • Buchwald-Hartwig amination: This method involves the palladium-catalyzed coupling of an aryl halide with an amine to form the desired compound.

  • Reductive amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the amine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using reactors and purification techniques to ensure high yield and purity. The choice of synthetic route and conditions depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction of the carboxamide group to an amine.

  • Substitution: Replacement of the pyrrolidine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxylic acid.

  • Reduction: 4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenamine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

  • 4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide: Similar structure but without the methyl group on the benzene ring.

Uniqueness: 4-Methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRPJNIWZJGTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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